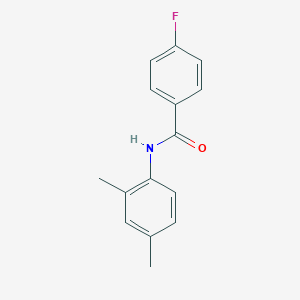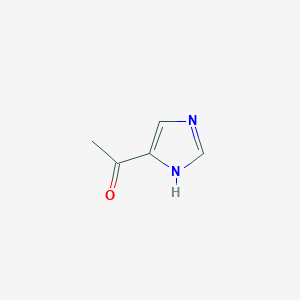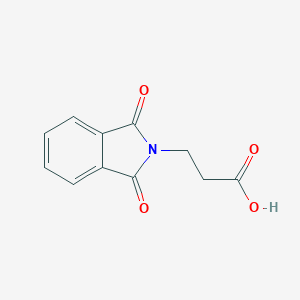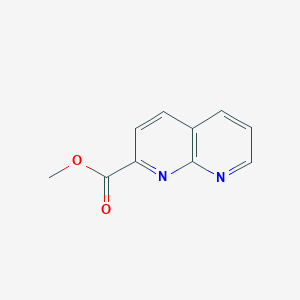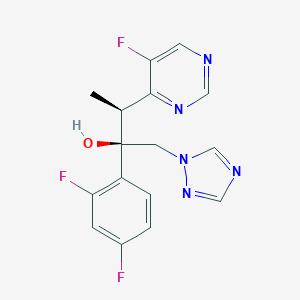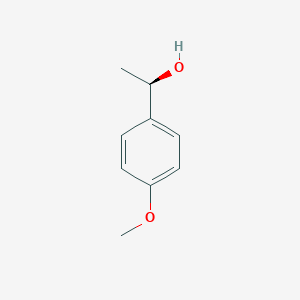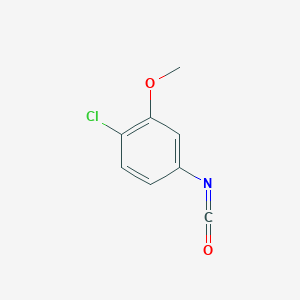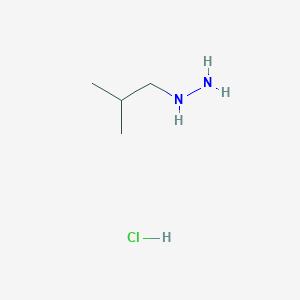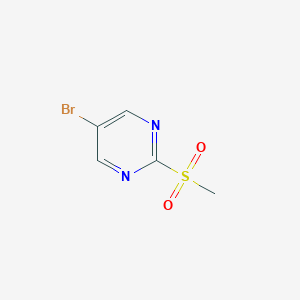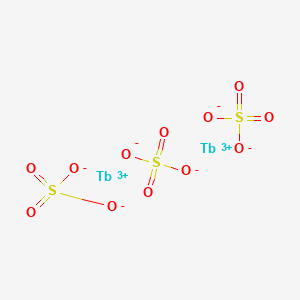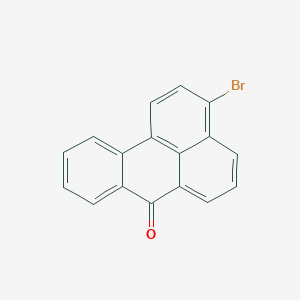![molecular formula C4H4F2O3 B182214 4-Difluoromethyl-[1,3]dioxolan-2-one CAS No. 186098-91-9](/img/structure/B182214.png)
4-Difluoromethyl-[1,3]dioxolan-2-one
Übersicht
Beschreibung
Synthesis Analysis
4-Fluoro-1,3-dioxolan-2-one can be synthesized using various methods. One approach involves the reaction of trifluoropropylene glycol with phosgene in the presence of a suitable solvent (e.g., MTBE ). The reaction proceeds at around 50°C and yields the desired compound .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1,3-dioxolan-2-one consists of a five-membered ring containing two oxygen atoms. The fluoromethyl group is attached to one of the ring carbons. You can visualize the structure using the ChemSpider link .
Chemical Reactions Analysis
- Electrolyte Additive in Lithium Ion Batteries : This compound serves as an electrolyte additive in lithium-ion batteries. It contributes to the formation of a thin, smooth, and stable passive solid electrolyte interphase (SEI) layer. This layer enhances cycling efficiency and discharge capacity retention in secondary batteries .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Lithium Battery Materials : A study by Kobayashi et al. (2003) demonstrated the use of 4-Difluoromethyl-[1,3]dioxolan-2-one in lithium-ion battery technology. It was directly fluorinated to produce 4-fluoro-1,3-dioxolan-2-one, anticipated as a lithium-ion secondary battery additive. Further fluorination yielded difluoro derivatives, contributing to battery electrolyte development (Kobayashi et al., 2003).
Electrochemical Fluorination : Suzuki et al. (2001) conducted anodic fluorination of 4-phenylthiomethyl-1,3-dioxolan-2-ones, yielding α-mono- and α,α-difluorinated products. This process was influenced by solvents, temperature, and current densities, highlighting the chemical's utility in creating fluorinated allyl alcohol and diols (Suzuki et al., 2001).
Dielectric Gases for Electrical Insulation : Hösl et al. (2018) explored perfluorinated cyclic ethers, including variants of 4-Difluoromethyl-[1,3]dioxolan-2-one, as dielectric gases for electrical insulation. They demonstrated high critical electric field strength and recommended further research for their use as insulation and refrigerant gases (Hösl et al., 2018).
Organocatalysis in Chemical Synthesis : Hynes et al. (2007) found that 5-aryl-1,3-dioxolan-4-one derivatives, related to 4-Difluoromethyl-[1,3]dioxolan-2-one, were effective in Michael addition reactions to nitro olefins, showing high diastereo- and enantioselectivity. This study underscores the potential of these compounds in organic synthesis (Hynes et al., 2007).
Liquid Crystal Technology : Chen et al. (2015) investigated 1,3-dioxolane-terminated liquid crystals, which showed enhanced positive dielectric anisotropy and birefringence. The introduction of 1,3-dioxolane as a terminal group significantly improved the properties of tolane-liquid crystals, suggesting applications in liquid crystal displays and related technologies (Chen et al., 2015).
Gas Separation Membranes : Okamoto et al. (2014) described the use of perfluoro-dioxolane-based membranes for gas separation, demonstrating superior performance compared to commercial perfluoropolymers. These membranes, including those based on 4-Difluoromethyl-[1,3]dioxolan-2-one, showed high selectivity and permeance for various gas pairs, like H2/CH4 and CO2/CH4 (Okamoto et al., 2014).
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMECTHNQTVQYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethyl-[1,3]dioxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
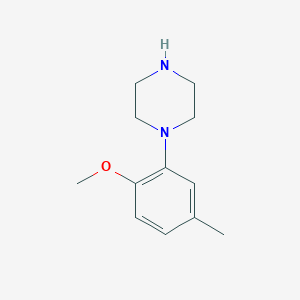
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
